2-Hexadecylpyrimidine
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Overview
Description
2-Hexadecylpyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by a long hexadecyl chain attached to the pyrimidine ring, which imparts unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecylpyrimidine typically involves the condensation of hexadecylamine with a pyrimidine precursor. One common method is the reaction of hexadecylamine with 2-chloropyrimidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hexadecylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of hexadecanoic acid derivatives.
Reduction: Formation of hexadecylpyrimidine derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hexadecylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in biological systems, including its interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 2-Hexadecylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with nucleic acids and proteins, affecting their function. The long hexadecyl chain can facilitate the compound’s incorporation into lipid membranes, potentially altering membrane properties and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Decylpyrimidine: Similar structure but with a shorter decyl chain.
2-Octadecylpyrimidine: Similar structure but with a longer octadecyl chain.
2-Hexadecylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-Hexadecylpyrimidine is unique due to its specific chain length and the presence of the pyrimidine ring. This combination imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
61241-58-5 |
---|---|
Molecular Formula |
C20H36N2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-hexadecylpyrimidine |
InChI |
InChI=1S/C20H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-21-18-16-19-22-20/h16,18-19H,2-15,17H2,1H3 |
InChI Key |
GJOAJLSKTVPEKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=NC=CC=N1 |
Origin of Product |
United States |
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